5-(Chloromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine
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Overview
Description
5-(Chloromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chloromethyl group at the 5-position of the imidazo[1,5-a]pyridine ring system imparts unique chemical reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloromethylpyridine with an appropriate amine to form the imidazo[1,5-a]pyridine ring system. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triphosgene or diphosgene to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to precisely control temperature, pressure, and reagent addition. The use of environmentally friendly solvents and catalysts is also a consideration to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction Reactions: Reduction of the imidazo[1,5-a]pyridine ring can lead to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce carboxylic acids or ketones.
Scientific Research Applications
5-(Chloromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anti-cancer, anti-inflammatory, and antimicrobial properties
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of various biological pathways
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can disrupt key biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(chloromethyl)pyridine: This compound shares a similar chloromethyl group but lacks the fused imidazole ring, resulting in different chemical reactivity and applications.
Trifluoromethylpyridine: This compound contains a trifluoromethyl group instead of a chloromethyl group, which imparts different physicochemical properties and biological activities.
Pyrazolo[1,5-a]pyrimidine: This compound features a fused pyrazole and pyrimidine ring system, offering different structural and functional characteristics compared to 5-(Chloromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine.
Uniqueness
The uniqueness of this compound lies in its fused ring system and the presence of the reactive chloromethyl group. These features make it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C8H11ClN2 |
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Molecular Weight |
170.64 g/mol |
IUPAC Name |
5-(chloromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C8H11ClN2/c9-4-7-2-1-3-8-5-10-6-11(7)8/h5-7H,1-4H2 |
InChI Key |
ACKKWPZUAQIBFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N2C=NC=C2C1)CCl |
Origin of Product |
United States |
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